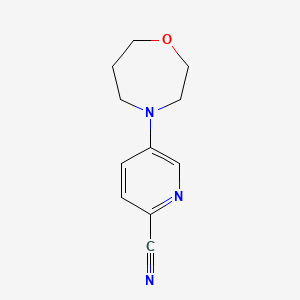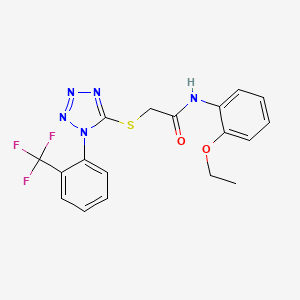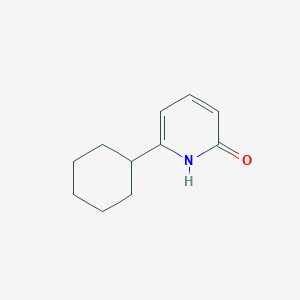![molecular formula C21H28ClNO2 B2854792 1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1216695-21-4](/img/structure/B2854792.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as Buphenine, is a synthetic compound that has been extensively studied for its potential use as a pharmacological agent.
Mécanisme D'action
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This compound also inhibits the activity of histone deacetylases, which play a role in gene expression and cellular differentiation. Additionally, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis in tumor cells. Additionally, this compound has been shown to protect against oxidative stress and neuronal damage, and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its chemical structure can be modified to optimize its pharmacological properties. This compound has also been extensively studied, and its mechanisms of action and biological effects are well-characterized. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for the study of 1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. Further studies are needed to elucidate its mechanisms of action and to optimize its pharmacological properties. This compound has shown promise as a neuroprotective agent, and further studies are needed to determine its potential use in the treatment of neurodegenerative diseases. Additionally, this compound has shown anti-tumor effects, and further studies are needed to determine its potential use in cancer therapy. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Méthodes De Synthèse
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized through a multi-step process that involves the reaction between 1,1'-biphenyl-2-carboxylic acid and 2-methylpiperidine, followed by the addition of 2-chloro-1-propanol and hydrochloric acid. The resulting compound is then purified through recrystallization to obtain the final product. The synthesis of this compound has been optimized to increase yield and purity, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
1-([1,1'-Biphenyl]-2-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been extensively studied for its potential use as a pharmacological agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-17-9-7-8-14-22(17)15-19(23)16-24-21-13-6-5-12-20(21)18-10-3-2-4-11-18;/h2-6,10-13,17,19,23H,7-9,14-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLAMCFDQYUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2854710.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2854713.png)
![(4S,5S)-2-[2-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/no-structure.png)
![N-[(5-Bromopyrazin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2854716.png)
![8-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2854718.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2854719.png)


![2-fluoro-N-[(1H-imidazol-2-yl)methyl]-4-methylaniline](/img/structure/B2854722.png)
![Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2854724.png)
![4-({5-Chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazin-4-yl}oxy)-3-methoxybenzaldehyde](/img/structure/B2854726.png)
![1-((8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-fluorobenzyl)urea](/img/structure/B2854730.png)
![2-[(3,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2854731.png)
